molecular formula C21H20N2O4S B2829203 N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide CAS No. 339103-43-4

N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide

Cat. No.: B2829203
CAS No.: 339103-43-4
M. Wt: 396.46
InChI Key: JVJOUYXWCGIXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide: is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a phenylsulfonyl group, and an anilinoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide typically involves multiple steps:

    Formation of the Anilinoacetamide Core: This can be achieved by reacting aniline with chloroacetic acid under basic conditions to form N-phenylglycine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with a suitable electrophile.

    Sulfonylation: The phenylsulfonyl group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials. Its unique structure may impart desirable properties such as thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The methoxyphenyl and phenylsulfonyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]acetamide
  • N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]propionamide

Uniqueness

Compared to similar compounds, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups allows for diverse chemical transformations and potential interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-19-14-12-17(13-15-19)22-21(24)16-23(18-8-4-2-5-9-18)28(25,26)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJOUYXWCGIXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.